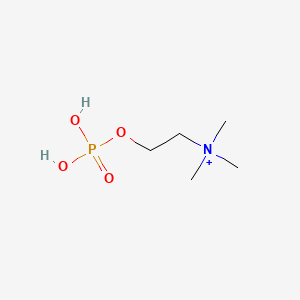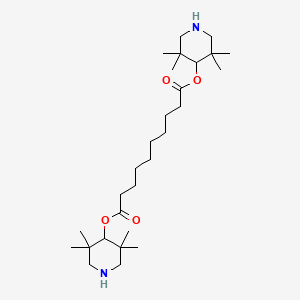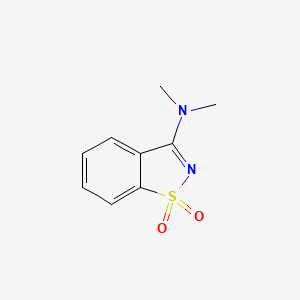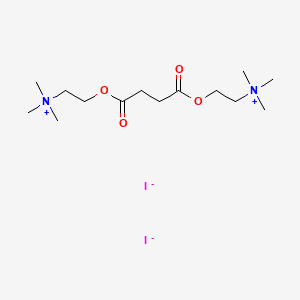
Phosphocholine
Vue d'ensemble
Description
La phosphocoline est une molécule zwitterionique qui joue un rôle crucial dans la synthèse de la phosphatidylcholine dans les tissus. Elle est formée par une réaction catalysée par la choline kinase, qui convertit l'adénosine triphosphate et la choline en phosphocoline et en adénosine diphosphate . La phosphocoline se trouve dans diverses sources biologiques, notamment la lécithine et les œufs de poule . Elle est également impliquée dans les modifications post-traductionnelles chez les nématodes et les placentas humains pour supprimer les réponses immunitaires .
Applications De Recherche Scientifique
Phosphocholine has a wide range of scientific research applications:
Mécanisme D'action
Safety and Hazards
Orientations Futures
The importance of ensuring adequate choline intakes during pregnancy is increasingly recognized. Choline is critical for a number of physiological processes during the prenatal period with roles in membrane biosynthesis and tissue expansion, neurotransmission and brain development, and methyl group donation and gene expression .
Méthodes De Préparation
La phosphocoline peut être synthétisée par plusieurs méthodes. Une approche courante implique l'acylation du sn-glycéro-3-phosphocoline avec l'anhydride d'acide gras et la 4-pyrrolidinopyridine comme catalyseur . Cette réaction est généralement effectuée dans un mélange de benzène et de diméthylsulfoxyde à 40-42°C pendant 2 à 5 heures . Une autre méthode implique la préparation de phosphatidylcholines insaturées en faisant réagir le sn-glycéro-3-phosphorylcholine avec l'imidazolide d'acide gras et le méthylsulfinylméthylide de sodium dans le diméthylsulfoxyde à 17°C .
Analyse Des Réactions Chimiques
La phosphocoline subit diverses réactions chimiques, notamment :
Oxydation et réduction : La phosphocoline peut être oxydée ou réduite dans des conditions spécifiques, bien que les voies réactionnelles détaillées soient moins souvent documentées.
Substitution : La phosphocoline peut participer à des réactions de substitution, en particulier en présence de phospholipases.
Hydrolyse : La phosphocoline peut être hydrolysée en choline par la phosphocoline phosphatase.
Applications de recherche scientifique
La phosphocoline a un large éventail d'applications de recherche scientifique :
Médecine : La phosphocoline est une cible pour la protéine C-réactive, qui joue un rôle dans la réponse immunitaire aux dommages cellulaires.
Mécanisme d'action
La phosphocoline exerce ses effets par plusieurs mécanismes :
Synthèse de la phosphatidylcholine : La phosphocoline est un précurseur dans la synthèse de la phosphatidylcholine, un composant majeur des membranes cellulaires.
Modulation de la réponse immunitaire : La phosphocoline est impliquée dans la suppression des réponses immunitaires par des modifications post-traductionnelles.
Équilibre énergétique et apport en acides aminés : Pendant l'érythropoïèse, le métabolisme de la phosphocoline est essentiel pour la production d'adénosine triphosphate et l'apport en acides aminés.
Comparaison Avec Des Composés Similaires
La phosphocoline est similaire à d'autres dérivés de la choline, tels que :
Choline : Un cation ammonium quaternaire qui est un précurseur de la phosphocoline et de l'acétylcholine.
Phosphatidylcholine : Un phospholipide qui contient la phosphocoline comme groupe polaire principal.
Glycérophosphocoline : Un métabolite hydrosoluble de la phosphatidylcholine.
La phosphocoline est unique en son rôle d'intermédiaire dans la synthèse de la phosphatidylcholine et sa participation à la modulation de la réponse immunitaire .
Propriétés
IUPAC Name |
trimethyl(2-phosphonooxyethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHSONZFOIEMCP-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO4P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861727 | |
| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phosphorylcholine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3616-04-4 | |
| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03945 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorylcholine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B1209042.png)



